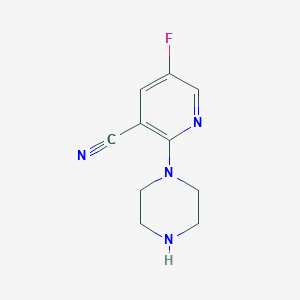![molecular formula C21H21ClN2O4 B13987227 1-[3-Carbomethoxy-4-[p-chlorophenyl]-5,5-dimethyl-4,5-dihydro-2-furyl]-3-phenylurea CAS No. 21863-91-2](/img/structure/B13987227.png)
1-[3-Carbomethoxy-4-[p-chlorophenyl]-5,5-dimethyl-4,5-dihydro-2-furyl]-3-phenylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Furancarboxylicacid,4-(4-chlorophenyl)-4,5-dihydro-5,5-dimethyl-2-[[(phenylamino)carbonyl]amino]-,methyl ester is a complex organic compound with a unique structure that includes a furan ring, a chlorophenyl group, and a phenylamino carbonyl moiety
Preparation Methods
The synthesis of 3-Furancarboxylicacid,4-(4-chlorophenyl)-4,5-dihydro-5,5-dimethyl-2-[[(phenylamino)carbonyl]amino]-,methyl ester can be achieved through several synthetic routes. One common method involves the reaction of 4-chlorophenyl isocyanate with a furan derivative under controlled conditions. The reaction typically requires a nonchlorinated organic solvent and is carried out at temperatures ranging from 20°C to 60°C . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form different products.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines.
Scientific Research Applications
3-Furancarboxylicacid,4-(4-chlorophenyl)-4,5-dihydro-5,5-dimethyl-2-[[(phenylamino)carbonyl]amino]-,methyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: It may be explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or as a drug candidate.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The phenylamino carbonyl moiety can form hydrogen bonds with enzymes or proteins, potentially inhibiting their activity. The furan ring and chlorophenyl group may also contribute to the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and target molecules .
Comparison with Similar Compounds
Similar compounds to 3-Furancarboxylicacid,4-(4-chlorophenyl)-4,5-dihydro-5,5-dimethyl-2-[[(phenylamino)carbonyl]amino]-,methyl ester include:
Phenyl boronic acids: These compounds have similar structural features and are used in similar applications.
Coumarin derivatives: These compounds share some functional groups and have comparable biological activities.
Benzofuran derivatives: These compounds have a similar furan ring structure and are used in various chemical and biological studies. The uniqueness of 3-Furancarboxylicacid,4-(4-chlorophenyl)-4,5-dihydro-5,5-dimethyl-2-[[(phenylamino)carbonyl]amino]-,methyl ester lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
21863-91-2 |
|---|---|
Molecular Formula |
C21H21ClN2O4 |
Molecular Weight |
400.9 g/mol |
IUPAC Name |
methyl 3-(4-chlorophenyl)-2,2-dimethyl-5-(phenylcarbamoylamino)-3H-furan-4-carboxylate |
InChI |
InChI=1S/C21H21ClN2O4/c1-21(2)17(13-9-11-14(22)12-10-13)16(19(25)27-3)18(28-21)24-20(26)23-15-7-5-4-6-8-15/h4-12,17H,1-3H3,(H2,23,24,26) |
InChI Key |
WJFBDJBPSQONGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C(=C(O1)NC(=O)NC2=CC=CC=C2)C(=O)OC)C3=CC=C(C=C3)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


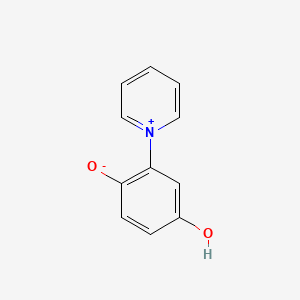
![[(4-{[(2-Chloroethyl)(nitroso)carbamoyl]amino}phenyl)sulfanyl]acetic acid](/img/structure/B13987155.png)
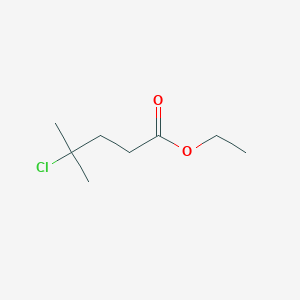
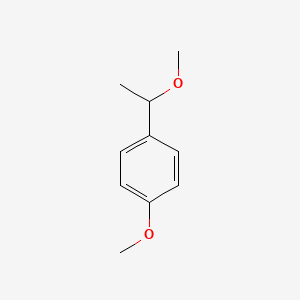

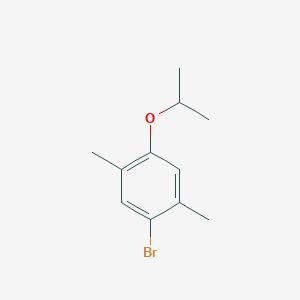
![3-Methyl-6-phenyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13987181.png)

![Boc-(r)-3-([1,1'-biphenyl]-3-yl)-2-(aminomethyl)propanoic acid](/img/structure/B13987197.png)
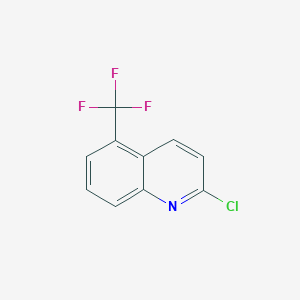
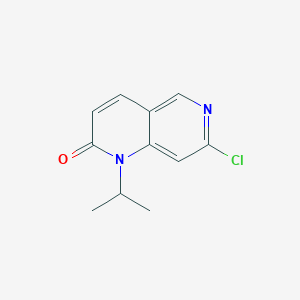
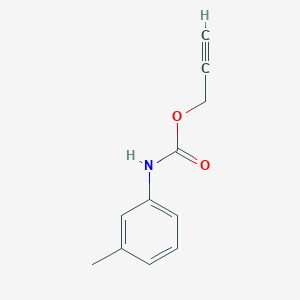
![[2-(Methyloxy)-8-quinolinyl]boronic acid](/img/structure/B13987207.png)
